2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group, a nitrophenyl group, and a hydrazide linkage, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)propanoic acid.
Hydrazide Formation: The propanoic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under controlled conditions.
Condensation Reaction: Finally, the hydrazide is condensed with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Chloro-2-methylphenoxy)-2’-methylacetanilide
- (4-Chloro-2-methylphenoxy)acetic acid sodium salt
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-11-8-14(18)6-7-16(11)25-12(2)17(22)20-19-10-13-4-3-5-15(9-13)21(23)24/h3-10,12H,1-2H3,(H,20,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCHIJLARAVRS-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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